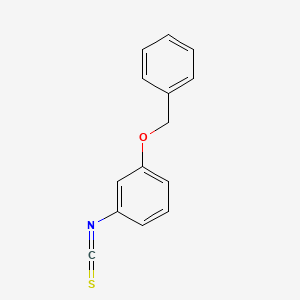
3-Amino-3-(4-tert-butylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-tert-butylphenyl)propanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies
3-Amino-3-(4-tert-butylphenyl)propanoic acid has been involved in metabolic studies of extremophilic organisms. Rimbault et al. (1993) identified various organic acids, including tert-butyldimethylsiyl derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon from deep-sea hydrothermal vents. This research provides insights into the metabolic pathways of extremophiles (Rimbault et al., 1993).
Safety in Food Contact Materials
A study by EFSA focused on the safety evaluation of a derivative of this compound, particularly when used in polyolefins in contact with food. The research concluded that the compound poses no safety concern for consumers under certain conditions, highlighting its potential use in food packaging materials (Flavourings, 2011).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been synthesized for potential medicinal applications. Patra et al. (2012) developed diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivative. This research opens doors for the synthesis of complex structures in medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).
Enantioselective Synthesis
The enantioselective synthesis of amino acids and derivatives, including those related to this compound, is a significant area of study. For instance, Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant related to this compound, showcasing the relevance of such studies in neuroscience research (Pajouhesh et al., 2000).
Analytical Chemistry
In analytical chemistry, this compound and its derivatives have been employed in various methodologies. Muskiet et al. (1981) developed a capillary gas-chromatographic method for determining tert-butyldimethylsilyl derivatives of this compound in urine. This method assists in diagnosing and monitoring patients with specific metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis, its mode of action would likely involve reacting with other compounds to form new chemical structures .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final compounds it is used to produce .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely be influenced by the properties of the final compounds it is used to produce .
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
Like other chemical compounds, its stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
3-amino-3-(4-tert-butylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSIUCKEVJNGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344277 |
Source


|
| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282524-82-7 |
Source


|
| Record name | β-Amino-4-(1,1-dimethylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)


